molecular formula C18H25N3O2 B5547954 1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]piperidin-2-one

1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]piperidin-2-one

Cat. No. B5547954
M. Wt: 315.4 g/mol
InChI Key: GPEICBHUVYOJKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multistep reactions, including catalytic amounts of piperidine and solvent optimization for enhanced yield and antimicrobial activity. For instance, Kottapalle and Shinde (2021) demonstrated the synthesis of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol, utilizing piperidine as a catalyst under specific solvent conditions to achieve potent antimicrobial agents (Kottapalle & Shinde, 2021).

Molecular Structure Analysis

The molecular and crystal structures of piperidine derivatives reveal insights into the conformation, molecular packing, and the role of hydrogen bonds. Kuleshova and Khrustalev (2000) explored the structures of hydroxy derivatives of hydropyridine, highlighting the influence of hydrogen bonds on molecular conformation and packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, leading to a wide range of biological activities. Reddy et al. (2012) synthesized a new family of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, showcasing moderate to high antiosteoclast and osteoblast activity (Reddy et al., 2012).

Physical Properties Analysis

The physical properties, including thermal, optical, and structural characteristics of piperidine derivatives, are crucial for their application. Karthik et al. (2021) conducted thermal, optical, and etching studies along with theoretical calculations on a synthesized piperidine derivative, revealing its stability and electronic parameters (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of piperidine derivatives are closely linked to their biological activities. Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized piperazine derivatives and screened them for in vitro antimicrobial studies, finding several compounds with excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Scientific Research Applications

Synthesis and Chemical Applications

  • A study demonstrated the synthesis of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol under different solvent conditions, showcasing the potential of related compounds for antimicrobial activity. This research emphasizes the role of solvent optimization in enhancing the yield and activity of synthesized compounds (Kottapalle & Shinde, 2021).
  • The Beckmann Rearrangement of Ketoximes using Mesitylenesulfonyl Chloride for the efficient synthesis of lactams and amides from heterocyclic ketoximes highlights the stereochemistry and potential pharmaceutical applications of such processes (Ramalingan & Park, 2008).

Biological and Pharmacological Applications

  • Research into the synthesis and pharmacological activities of biheterocycles, including 7-substitutedphenyl-5-(5'-substituted-2'-phenylindol-3'-yl)-1,4-benzo[b]diazepines, has explored their potential analgesic, anti-inflammatory, and locomotor activities, suggesting a broad spectrum of therapeutic applications (Biradar & Manjunath, 2004).
  • A study on the synthesis and antiosteoclast activity of Di(1‐oxo/thioxoperhydro‐1λ5‐[1,3,2] diazaphospholo [1,5‐a]pyridine‐1‐yl) (4‐substituted phenyl) boronates provides insights into their potential use in treating bone-related diseases, showcasing the importance of chemical synthesis in developing therapeutic agents (Reddy et al., 2012).

Antimicrobial Activity

  • Novel synthesis methods for diazepan-5-ones and their in vitro microbiological evaluation against various bacterial and fungal strains have demonstrated the potential antimicrobial applications of such compounds, highlighting the importance of structural modifications for enhancing biological activity (Gopalakrishnan et al., 2007).

properties

IUPAC Name

1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c22-17-9-4-5-10-21(17)15-18(23)20-12-6-11-19(13-14-20)16-7-2-1-3-8-16/h1-3,7-8H,4-6,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEICBHUVYOJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC(=O)N2CCCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Oxo-2-(4-phenyl-1,4-diazepan-1-YL)ethyl]piperidin-2-one

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